molecular formula C10H12O3 B3042115 3-(3-Hydroxyphenyl)butanoic Acid CAS No. 51038-69-8

3-(3-Hydroxyphenyl)butanoic Acid

Cat. No.: B3042115
CAS No.: 51038-69-8
M. Wt: 180.2 g/mol
InChI Key: ZHKGOQQJCBDHFY-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)butanoic Acid is an organic compound with the molecular formula C10H12O3 It is a derivative of butanoic acid, where a hydroxyphenyl group is attached to the third carbon atom of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxyphenyl)butanoic Acid can be achieved through several methods. One common approach involves the Reformatsky reaction, where an α-halo ester reacts with an aldehyde in the presence of zinc to form a β-hydroxy ester, which is then hydrolyzed to yield the desired acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalytic hydrogenation or other reduction methods to achieve the desired product with high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Hydroxyphenyl)butanoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxy group to a chloride, followed by nucleophilic substitution.

Major Products:

    Oxidation: Formation of 3-(3-oxophenyl)butanoic acid or 3-(3-carboxyphenyl)butanoic acid.

    Reduction: Formation of 3-(3-hydroxyphenyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Hydroxyphenyl)butanoic Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyphenyl)butanoic Acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

  • 3-(4-Hydroxyphenyl)butanoic Acid
  • 3-(2-Hydroxyphenyl)butanoic Acid
  • 3-(3-Hydroxyphenyl)propanoic Acid

Comparison: 3-(3-Hydroxyphenyl)butanoic Acid is unique due to the position of the hydroxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different properties in terms of solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

3-(3-hydroxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-4,6-7,11H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKGOQQJCBDHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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